4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-9-10(7-12(2)11-9)8-13-3-5-14-6-4-13/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFYSATOOEJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the morpholine on the formyl group of the pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
Scientific Research Applications of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine
This compound is a heterocyclic compound with a morpholine ring substituted with a pyrazole moiety. It has diverse applications in scientific research, spanning chemistry, biology, and industry. The compound's uniqueness arises from its specific substitution pattern on the pyrazole ring, influencing its reactivity and biological activity.
Applications
This compound serves as a building block in synthesizing more complex heterocyclic compounds. It is also utilized in studying enzyme inhibitors and receptor ligands. Furthermore, it finds use in the synthesis of specialty chemicals and materials.
Biological Activities
This compound exhibits several pharmacological properties.
Anticancer Activity: Derivatives of pyrazole compounds have demonstrated anticancer properties. In vitro studies have shown promising results against various cancer cell lines. For example, the compound has demonstrated an IC50 value of 0.39 ± 0.06 µM against HCT116 and 0.46 ± 0.04 µM against MCF-7 cell lines.
Anti-inflammatory Effects: The compound has been investigated for its potential anti-inflammatory effects and may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antimicrobial Activity: Research has also focused on the antimicrobial properties of pyrazole derivatives, with certain derivatives showing significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents.
Research Findings and Case Studies
Various studies have explored the biological activity of this compound and its derivatives.
| Study | Findings | IC50 Values |
|---|---|---|
| Huang et al. | Anticancer potential against A375 cell line | 4.2 µM |
| Li et al. | Inhibition of Aurora-A kinase | 0.16 ± 0.03 µM |
| Mohareb et al. | Anticancer efficacy against MCF7 | 0.01 µM |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction between 1,3-dimethyl-4-formylpyrazole and morpholine in the presence of a base like sodium hydride. This synthetic route is optimized for yield and purity in industrial settings. It is used as a building block in drug design and serves as a reagent in synthesizing more complex heterocycles.
Mechanism of Action
The mechanism of action of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Pyrazole-Pyrimidine-Morpholine Hybrids
Example Compounds :
- 4-(2-(4-(2-Chloro-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine (29)
- 4-(2-(4-(2,5-Dichloropyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine (30)
Key Features :
- Structure : Pyrimidine ring substituted with chlorine/fluorine at positions 2 and 5, connected to a pyrazole-morpholine system.
- Synthesis : Synthesized via Suzuki-Miyaura coupling using pinacol boronate intermediates and subsequent nucleophilic aromatic substitution (yields: 40–45%) .
- Biological Activity: These compounds exhibit potent CDK2 inhibition (IC₅₀ values in nanomolar range), with compound 31 (derived from 29) showing 17% yield and >99% purity .
- Physicochemical Data :
Comparison :
- The target compound lacks the pyrimidine ring but shares the pyrazole-morpholine backbone. Pyrimidine substitution enhances kinase inhibitory activity but reduces synthetic yield compared to simpler pyrazole-morpholine derivatives.
Triazole-Morpholine Derivatives
Example Compounds :
- 4-((5-((Cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (7)
- 4-((4-Methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (12)
Key Features :
- Structure : Triazole core with thioether linkages to cyclohexane or pyridine, coupled to morpholine.
- Synthesis : Microwave-assisted reactions (800 W, 160°C) achieve >98% purity in 13.5 minutes (e.g., 12 shows 98.17% GC/MS peak area) .
- Stability : These compounds form stable suspensions in oils (e.g., corn oil) without chemical interaction, making them suitable for topical formulations .
- Spectroscopic Data :
Comparison :
- The triazole derivatives prioritize formulation stability over kinase inhibition.
Pyrrolopyrimidine-Morpholine Hybrids
Example Compound :
- 4-[5-(1-Methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine (3JA)
Key Features :
Comparison :
Antimicrobial Pyrazole-Morpholine Derivatives
Example Compounds :
- 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines (5a-o)
Key Features :
- Synthesis: Mannich reaction with morpholine and formaldehyde (10-hour reflux in ethanol) .
Comparison :
- The addition of a morpholinomethyl group enhances solubility, which may improve bioavailability compared to non-functionalized analogs.
Biological Activity
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine is a heterocyclic compound notable for its diverse biological activities. The compound integrates a morpholine ring with a pyrazole moiety, which is known for its pharmacological potential. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound acts as an enzyme inhibitor and receptor ligand, modulating various biological pathways.
Mechanisms include:
- Enzyme Inhibition: It inhibits enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation: It binds to specific receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies: The compound has been tested against various cancer cell lines with promising results. For example, it demonstrated an IC value of 0.39 ± 0.06 µM against HCT116 and 0.46 ± 0.04 µM against MCF-7 cell lines .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects:
- Mechanism: It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of pyrazole derivatives:
- Activity Against Pathogens: Certain derivatives showed significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound and its derivatives:
| Study | Findings | IC Values |
|---|---|---|
| Huang et al. | Anticancer potential against A375 cell line | 4.2 µM |
| Li et al. | Inhibition of Aurora-A kinase | 0.16 ± 0.03 µM |
| Mohareb et al. | Anticancer efficacy against MCF7 | 0.01 µM |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction between 1,3-dimethyl-4-formylpyrazole and morpholine in the presence of a base like sodium hydride. This synthetic route is optimized for yield and purity in industrial settings.
Applications:
- Pharmaceuticals: Used as a building block in drug design.
- Chemistry Research: Serves as a reagent in synthesizing more complex heterocycles.
Q & A
Q. What are the established synthetic routes for 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves alkylation of 1,3-dimethylpyrazole with a morpholine derivative. A common route includes:
Step 1 : Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via condensation of hydrazine derivatives with diketones .
Step 2 : Reaction with morpholine using formaldehyde as a linker under reflux in ethanol (10 hours, 75% yield) .
Key conditions include:
- Catalysts : Acid/base catalysts (e.g., HCl or KCO) to facilitate imine formation .
- Solvents : Polar aprotic solvents (e.g., ethanol) to enhance reaction efficiency .
- Temperature : Reflux (≈80°C) to drive the Mannich-type alkylation .
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Mannich alkylation | Ethanol, reflux, 10 h | 75% | |
| Direct alkylation | KCO, RT, 24 h | 68% |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 224.13 for CHNO) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretch at 1250–1350 cm) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Stable up to 150°C (TGA data) but degrades above 200°C, forming pyrolytic byproducts .
- pH Sensitivity : Hydrolyzes under strong acidic (pH < 2) or basic (pH > 12) conditions, with morpholine ring opening observed via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to reduce side reactions .
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (e.g., 2 hours vs. 10 hours in batch) .
Q. What mechanistic insights exist for the alkylation step involving formaldehyde and morpholine?
- Methodological Answer :
- Kinetic Studies : Pseudo-first-order kinetics suggest rate-limiting imine formation. Isotopic labeling (e.g., C-formaldehyde) tracks carbon migration .
- Computational Modeling : Density Functional Theory (DFT) calculations show a transition state energy barrier of 25 kcal/mol for the Mannich reaction .
Q. How can computational methods predict biological activity or molecular interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina, revealing hydrogen bonds with morpholine oxygen .
- QSAR Models : Correlate pyrazole substituents (e.g., methyl groups) with anti-inflammatory activity (R = 0.89 in murine models) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values under standardized assays (e.g., MTT vs. ATP-based viability tests) .
- Dose-Response Curves : Validate potency thresholds (e.g., IC = 5 µM in cancer cell lines vs. 20 µM in bacterial assays) .
Q. How is the compound’s reactivity exploited in derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Introduce halogens (e.g., Cl, Br) at the pyrazole 5-position via electrophilic substitution to enhance binding affinity .
- Morpholine Modifications : Replace morpholine with piperazine to assess impact on solubility (logP reduced from 2.1 to 1.7) .
Data Contradiction Analysis
Q. Why do synthetic yields vary between reported methods, and how can reproducibility be ensured?
- Methodological Answer :
- Root Cause : Variations in catalyst purity (e.g., KCO vs. contaminated batches) or solvent dryness .
- Mitigation : Use anhydrous solvents and characterize intermediates via TLC before proceeding .
Q. How do differing spectroscopic assignments impact structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
